Pentaerythritol trioleate borate
Description
Properties
CAS No. |
71839-42-4 |
|---|---|
Molecular Formula |
C59H111BO10 |
Molecular Weight |
991.3 g/mol |
IUPAC Name |
boric acid;[2-(hydroxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C59H108O7.BH3O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;2-1(3)4/h25-30,60H,4-24,31-55H2,1-3H3;2-4H/b28-25-,29-26+,30-27+; |
InChI Key |
WUVDRYKAZLCNJH-WFDAPEBOSA-N |
Isomeric SMILES |
B(O)(O)O.CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)CO |
Canonical SMILES |
B(O)(O)O.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol trioleate borate typically involves the esterification of pentaerythritol with oleic acid in the presence of a catalyst, followed by the reaction with boric acid. The process can be summarized in the following steps:
Esterification: Pentaerythritol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at elevated temperatures (around 100-150°C) to form pentaerythritol trioleate.
Borate Formation: The pentaerythritol trioleate is then reacted with boric acid at a controlled temperature (around 80-100°C) to form this compound. The reaction may require a solvent such as toluene to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and borate formation processes. The use of continuous reactors and efficient catalysts helps in achieving high yields and purity of the final product. The process is optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol trioleate borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Hydrolysis: In the presence of water, this compound can hydrolyze to form pentaerythritol, oleic acid, and boric acid.
Substitution: The borate group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. The reaction conditions depend on the specific nucleophile used.
Major Products Formed
Oxidation: Borate esters with different oxidation states.
Hydrolysis: Pentaerythritol, oleic acid, and boric acid.
Substitution: Substituted borate esters with different functional groups.
Scientific Research Applications
Introduction to Pentaerythritol Trioleate Borate
This compound is a synthetic compound formed by the esterification of pentaerythritol with oleic acid, modified with borate groups. This unique structure enhances its performance in various applications, particularly in lubrication and as an additive in industrial processes. The compound's ability to reduce friction, wear, and improve stability makes it a valuable component in several fields.
Lubricants
One of the primary applications of this compound is as a lubricant additive. Its properties significantly reduce friction and wear in mechanical systems, which is crucial for enhancing the lifespan and efficiency of machinery. The addition of this compound improves the lubricating characteristics of oils, making them suitable for high-performance applications such as:
- Automotive lubricants : Enhances engine efficiency and reduces wear.
- Industrial machinery : Provides stability under extreme conditions.
Grease Formulations
This compound is also utilized in grease formulations. It acts as a thickener, improving the dropping point of greases, which is essential for maintaining performance at elevated temperatures. This application is particularly relevant in:
- High-temperature environments : Ensures lubrication remains effective under heat.
- Heavy-duty applications : Suitable for construction and mining equipment.
Fuel Additives
In fuel formulations, this compound serves as an additive that enhances combustion efficiency. Its presence can lead to reduced emissions and improved fuel economy, making it beneficial for:
- Automotive fuels : Enhances performance while minimizing environmental impact.
- Aviation fuels : Improves stability and performance at high altitudes.
Agricultural Applications
Given the boron content in this compound, it has potential agricultural applications as a micronutrient fertilizer. Boron is essential for plant growth, and its inclusion can enhance nutrient uptake in crops.
Coatings and Sealants
The compound can be incorporated into coatings and sealants to improve their durability and resistance to environmental factors. This application is valuable in:
- Protective coatings : Increases resistance to corrosion and wear.
- Sealants : Enhances adhesion properties and longevity.
Case Study 1: Automotive Lubrication
In a study examining the effects of various lubricant additives on engine performance, this compound was tested against traditional additives. Results indicated a significant reduction in engine wear and improved fuel efficiency when using the compound, demonstrating its effectiveness as a lubricant additive.
Case Study 2: Industrial Grease Performance
A comparative analysis of greases containing this compound showed superior performance under high-temperature conditions compared to standard greases without this additive. The study highlighted its role in maintaining viscosity and preventing breakdown at elevated temperatures.
Mechanism of Action
The mechanism of action of pentaerythritol trioleate borate involves its ability to form stable complexes with other molecules. The borate group can interact with hydroxyl and carboxyl groups in other compounds, leading to the formation of stable borate esters. This interaction is crucial in its applications as a stabilizer and reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
PETB belongs to a family of polyol esters and boron-containing compounds. Key structural analogs include:
Key Observations :
- Borate vs. Non-Borate Esters: PETB’s borate group enhances flame retardancy by forming a glassy char during combustion, unlike TMPTO or PETO, which rely solely on ester decomposition for lubrication .
- Oleate Chain Impact : PETB’s unsaturated oleate chains (C=C bonds) improve oxidative stability compared to saturated analogs but reduce thermal stability relative to PETO .
Performance in Flame Retardancy
PETB and zinc borate are both flame retardants but differ in mechanism:
- PETB : Releases water vapor and forms a boron-rich char during thermal decomposition, suppressing flammable gases. Its organic structure allows compatibility with polymers .
- Zinc borate: Inorganic; releases water and forms a glassy layer. More cost-effective but less compatible with organic matrices .
| Property | PETB | Zinc Borate |
|---|---|---|
| Decomposition Temp. | ~280°C | >300°C |
| Char Residue at 600°C | 15–20% | 30–35% |
| Compatibility with Polymers | High (organic) | Moderate (inorganic) |
Lubrication and Thermal Stability
PETB competes with TMPTO and PETO in lubrication:
Q & A
Q. How can pentaerythritol borate systems inform drug delivery or anti-hyperlipidemic formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
